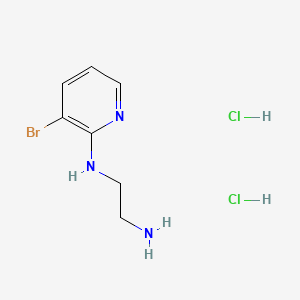![molecular formula C14H21N3O2 B6608931 tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate CAS No. 2866317-27-1](/img/structure/B6608931.png)
tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate, also known as TB-NMC, is an organometallic compound composed of a tert-butyl group attached to a nitrogen atom, which is in turn attached to a carbamate group. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. The synthesis of TB-NMC is relatively simple and involves the reaction of an amine with an alkyl halide. This compound has a wide range of applications in the fields of biochemistry, medicine, and material science.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate is not fully understood. However, it is believed that the compound acts as a proton acceptor, which helps to stabilize the transition state of the reaction. This helps to speed up the reaction rate and increases the yield of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. It has also been shown to increase the solubility of certain drugs, which can help to increase the bioavailability of the drug. In addition, this compound has been shown to have an anti-inflammatory effect, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize, which makes it a useful reagent for many different types of experiments. One limitation of using this compound is that it has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate. One potential application is in the synthesis of new pharmaceuticals, as this compound can be used as a catalyst to increase the rate of reaction and improve the yield of the desired product. Another potential application is in the development of new polymers, as this compound can be used as a catalyst to increase the rate of polymerization. Finally, this compound could be used in the development of new biodegradable plastics, as it can be used as a catalyst to increase the rate of degradation of the plastic.
Méthodes De Synthèse
Tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate can be synthesized in a two-step process. The first step involves the reaction of an amine with an alkyl halide, such as ethyl bromide. This reaction results in the formation of an amine salt, which can then be reacted with a carbamate to form this compound. This reaction is usually carried out in a solvent such as ethanol or methanol. The reaction is usually performed at room temperature, but can also be performed at higher temperatures for faster reaction rates.
Applications De Recherche Scientifique
Tert-butyl N-[(5,6,7,8-tetrahydro-1,5-naphthyridin-2-yl)methyl]carbamate has a wide range of applications in the fields of biochemistry, medicine, and material science. In biochemistry, this compound is used as a substrate for protease enzymes, which are involved in the breakdown of proteins. In medicine, this compound is used as a reagent in the synthesis of pharmaceuticals, such as anticonvulsants, anti-anxiety drugs, and anti-depressants. In material science, this compound is used as a catalyst in the synthesis of polymers, such as polyesters and polyamides.
Propriétés
IUPAC Name |
tert-butyl N-(5,6,7,8-tetrahydro-1,5-naphthyridin-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)16-9-10-6-7-11-12(17-10)5-4-8-15-11/h6-7,15H,4-5,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDAJVNXORAOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
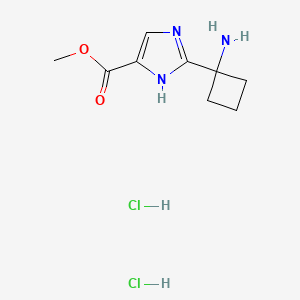
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)
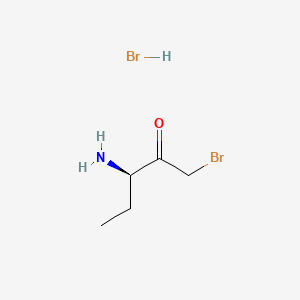
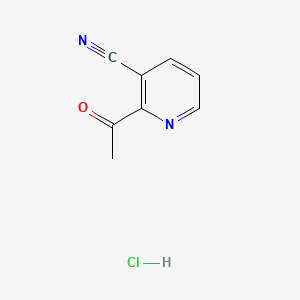
![[4-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-1-yl]methanol](/img/structure/B6608887.png)
![3-bromo-4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole](/img/structure/B6608889.png)
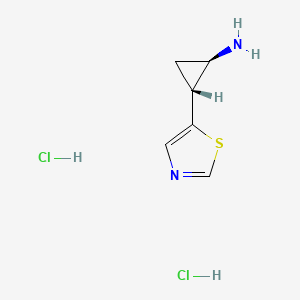
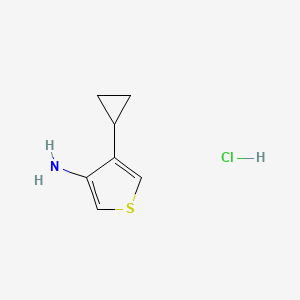
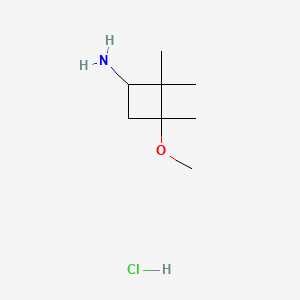
![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
amine hydrochloride](/img/structure/B6608922.png)

![2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid](/img/structure/B6608943.png)
